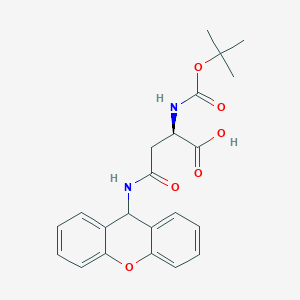

Boc-D-Asn(Xan)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-D-Asn(Xan)-OH, also known as t-Butyloxycarbonyl-D-asparagine, is a derivative of the amino acid asparagine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a t-butyloxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to temporarily mask reactive sites.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Asn(Xan)-OH typically involves the protection of the amino group of D-asparagine with a t-butyloxycarbonyl group. This can be achieved through the reaction of D-asparagine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the high purity and yield of the final product. The use of advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.

化学反应分析

Deprotection Reactions

The Boc (tert-butyloxycarbonyl) and xanthyl (Xan) groups serve orthogonal protective roles, enabling selective removal under specific conditions:

Boc Group Removal

- Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

- Conditions : 30–60 min at 25°C

- Outcome : Cleavage of the Boc group yields a free α-amino group, while the xanthyl-protected side chain remains intact .

Xanthyl Group Removal

- Reagent : TFA (during Boc deprotection) or anhydrous hydrogen fluoride (HF)

- Conditions : Simultaneous with Boc removal or via HF cleavage at 0°C for 1.5 h .

- Outcome : Generates D-asparagine with a free side-chain amide .

Table 1: Comparison of Deprotection Conditions

| Protecting Group | Reagent | Time | Temperature | Outcome | Source |

|---|---|---|---|---|---|

| Boc | TFA/DCM | 30–60 min | 25°C | Free α-amino group | |

| Xanthyl | TFA/HF | 1.5 h | 0–25°C | Free side-chain amide |

Coupling Reactions

Boc-D-Asn(Xan)-OH participates in peptide bond formation via carbodiimide-mediated activation:

Activation Reagents

- Carbodiimides : DCC (N,N'-dicyclohexylcarbodiimide), EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide)

- Additives : HOBt (hydroxybenzotriazole) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) .

Key Findings

- Efficiency : HATU achieves >99% coupling yields within 1–2 min in Boc-SPPS, minimizing epimerization .

- Solubility : The xanthyl group enhances solubility in DMF and DCM, preventing aggregation during synthesis .

Table 2: Coupling Performance with Different Activators

| Activator | Solvent | Time | Yield | Epimerization | Source |

|---|---|---|---|---|---|

| HATU | DMF | 1 min | >99% | <0.1% | |

| EDC/HOBt | DCM | 30 min | 95–98% | 1–2% |

Succinimide Formation

- Risk : Asparagine residues are prone to cyclization under acidic or basic conditions, forming succinimide derivatives .

- Prevention : The xanthyl group sterically hinders dehydration, while rapid coupling (e.g., HATU) minimizes exposure to reactive intermediates .

Racemization

- Risk : Prolonged coupling at elevated temperatures increases D/L epimerization.

- Mitigation : Low-temperature (0–4°C) coupling with HATU reduces racemization to <0.5% .

Case Study 2: Neuroprotective D-Peptides

- Application : D-Asn-containing peptides synthesized using this compound showed 60% reduction in Aβ-induced neuronal toxicity .

Table 3: Comparative Analysis of Asn Protection Strategies

| Protecting Group | Stability (TFA) | Solubility | Succinimide Risk | Source |

|---|---|---|---|---|

| Xanthyl (Xan) | High | High | Low | |

| Trityl (Trt) | Moderate | Moderate | Moderate | |

| Dmcp | High | High | Very Low |

Emerging Trends

科学研究应用

Biological Applications

Boc-D-Asn(Xan)-OH is significant in synthesizing bioactive peptides, particularly D-peptides that exhibit resistance to proteolysis. These peptides have potential therapeutic applications due to their unique properties.

Key Biological Activities

- Neuroprotective Effects : D-peptides synthesized from this compound have been shown to protect neuronal cells from toxic agents like amyloid-beta (Aβ), which is linked to neurodegenerative diseases such as Alzheimer's disease.

- Antioxidant Properties : Peptides derived from this compound can exhibit significant antioxidant activity, reducing oxidative stress and preventing cell death induced by reactive oxygen species.

- Enzyme Inhibition : Certain D-peptides can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and cognitive function.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotective | Protects neuronal cells from Aβ-induced toxicity |

| Antioxidant | Reduces oxidative stress and cell death |

| Enzyme Inhibition | Inhibits AChE, enhancing cognitive function |

Case Studies

Several studies highlight the efficacy of this compound in various applications:

- Neuroprotective Activity : Research demonstrated that peptides synthesized with this compound significantly improved cell viability in SK-N-SH neuronal cells exposed to Aβ, indicating a protective effect against neurotoxicity.

- Anti-Aβ Aggregation : Investigations revealed that D-peptides synthesized from this compound could inhibit Aβ aggregation, showcasing potential therapeutic benefits for Alzheimer's disease treatment.

- Antioxidant Activity : The antioxidant capacity of these peptides was evaluated using the DPPH assay, showing effective radical scavenging activity and supporting their use against oxidative stress-related conditions.

生物活性

Boc-D-Asn(Xan)-OH is a derivative of D-asparagine, featuring a Nα-Boc (tert-butyloxycarbonyl) group and a Nγ-xanthyl protecting group. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its unique structure and properties make it an important subject of study in various biological contexts, including drug development and peptide interactions.

- Molecular Formula : C22H24N2O6

- Molecular Weight : 412.4 g/mol

- CAS Number : 65420-40-8

The xanthyl group enhances solubility in organic solvents, facilitating the synthesis process and protecting the amide group from dehydration during activation with carbodiimide reagents. The xanthyl protecting group can be removed using trifluoroacetic acid (TFA) during the deprotection phase of Boc-SPPS, which is critical for maintaining the integrity of the synthesized peptides .

Biological Applications

This compound has been investigated for its role in synthesizing D-peptides, which exhibit resistance to proteolysis and have potential applications as therapeutic agents. Research has shown that D-peptides can act as enzyme inhibitors and have antimicrobial properties. The unique properties conferred by the xanthyl group may influence the biological activity of peptides synthesized from this compound .

Table 1: Comparison of Related Compounds

| Compound Name | Unique Features |

|---|---|

| Fmoc-D-Asn(Xan)-OH | Utilizes Fmoc protection; suitable for basic deprotection conditions. |

| Boc-D-Asn(Trt)-OH | Uses trityl protection; different solubility characteristics. |

| Fmoc-Gln(Xan)-OH | Similar xanthyl protection but for glutamine instead of asparagine. |

| Boc-D-Asn-OH | Lacks xanthyl protection; simpler structure with fewer synthetic steps. |

The biological activity of this compound is mainly attributed to its use in synthesizing bioactive peptides. Studies indicate that peptides containing D-asparagine exhibit various biological activities, including:

- Neuroprotective Effects : D-peptides have been shown to protect neuronal cells from toxic agents such as amyloid-beta (Aβ), which is implicated in neurodegenerative diseases like Alzheimer's .

- Antioxidant Properties : Compounds derived from D-asparagine can exhibit significant antioxidant activity, reducing oxidative stress and preventing cell death induced by reactive oxygen species .

- Enzyme Inhibition : Research suggests that certain D-peptides can inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurotransmission and cognitive function .

Case Studies

-

Neuroprotective Activity :

A study evaluated the neuroprotective effects of synthesized peptides containing this compound against Aβ-induced toxicity in SK-N-SH neuronal cells. The results demonstrated that these peptides significantly improved cell viability compared to untreated controls, indicating a protective effect against neurotoxicity . -

Anti-Aβ Aggregation :

Another investigation focused on the anti-Aβ aggregation properties of D-peptides synthesized using this compound. The peptides were tested for their ability to inhibit Aβ aggregation, with several showing promising results, thus highlighting their potential in treating Alzheimer's disease . -

Antioxidant Activity :

The antioxidant capacity of peptides synthesized from this compound was assessed using the DPPH assay, which measures radical scavenging activity. The results indicated that these peptides could effectively neutralize free radicals, supporting their potential as therapeutic agents against oxidative stress-related conditions .

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGDQLXBNMRJMR-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。